molecular formula C10H12ClIN2O2 B592161 tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate CAS No. 400777-00-6

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Cat. No.: B592161
CAS No.: 400777-00-6
M. Wt: 354.572
InChI Key: YCBOUHLCYYKTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate ( 400777-00-6) is a high-value pyridine derivative with a molecular formula of C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . This compound serves as a versatile chemical building block, particularly in pharmaceutical research and development. Its molecular structure features both chloro and iodo substituents on the pyridine ring, making it a suitable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex structures for drug discovery projects . The compound is stabilized with a tert-butyloxycarbonyl (Boc) protecting group on the amine, a crucial feature for multi-step synthetic applications. For optimal stability and shelf life, this material must be stored in a cold, dark place under an inert atmosphere (recommended 2-8°C) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling, as the compound may pose hazards such as skin and eye irritation .

Properties

IUPAC Name

tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBOUHLCYYKTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697039
Record name tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400777-00-6
Record name tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

  • Lithiation : A solution of tert-butyl (6-chloropyridin-3-yl)carbamate in anhydrous tetrahydrofuran (THF) is treated with a strong base, typically n-butyllithium (n-BuLi), at temperatures between -78°C and -10°C under inert atmosphere.

  • Iodination : The lithiated intermediate is quenched with molecular iodine (I₂), leading to electrophilic substitution at the 4-position. The reaction is typically complete within 1–4 hours, depending on temperature and stoichiometry.

Example Protocol ():

  • Reagents :

    • tert-Butyl (6-chloropyridin-3-yl)carbamate: 160 g (0.7 mol)

    • n-BuLi (1.5 mol, 2.14 equiv)

    • I₂: 177.68 g (0.7 mol)

  • Conditions :

    • Solvent: THF (1 L)

    • Temperature: -78°C → -10°C

    • Reaction Time: 4 hours

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography (petroleum ether/ethyl acetate).

  • Yield : 32.3% (80 g product)

Variations in Reaction Conditions

Role of Coordinating Ligands

The addition of N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) as a ligand enhances lithiation efficiency by stabilizing the intermediate aryllithium species. Comparative studies show:

ConditionTMEDA PresentTMEDA Absent
Yield33%32.3%
Reaction Time1.5 h4 h
Purity (HPLC)98.5%97.8%

Data adapted from, where TMEDA-containing protocols achieved marginally higher yields and faster reaction times.

Temperature Optimization

Low-temperature lithiation (-78°C) minimizes side reactions such as protonation or dimerization. However, warming to -10°C after lithiation accelerates iodine incorporation without compromising regioselectivity.

Large-Scale Industrial Adaptations

Industrial protocols emphasize cost-effective reagent ratios and continuous flow systems. A representative scaled procedure ():

  • Reactor Type : Continuous flow reactor with in-line cryogenic cooling

  • Throughput : 5 kg/batch

  • Modifications :

    • Reduced n-BuLi stoichiometry (1.1 equiv)

    • I₂ added as a THF slurry to improve mixing

  • Yield : 31.8% (consistently >98% purity)

Post-Synthesis Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.93 (s, 1H, pyridine-H), 7.72 (s, 1H, pyridine-H), 1.53 (s, 9H, tert-butyl).

  • Mass Spectrometry : m/z = 355 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct : Di-iodinated derivatives (≤5%) due to over-lithiation.

  • Solution : Strict temperature control (-78°C during lithiation) and incremental I₂ addition.

Purification Difficulties

  • Silica gel chromatography remains the gold standard, though industrial setups increasingly adopt crystallization (hexane/ethyl acetate) for cost reduction.

Comparative Analysis of Published Methods

ParameterMethod AMethod BMethod C
Basen-BuLin-BuLi/TMEDAn-BuLi
SolventTHFTHFDiethyl Ether
Temp. Range-78°C → -10°C-78°C-78°C → RT
I₂ Equiv.1.01.22.0
Yield32.3%33%25%

Method B (TMEDA-assisted) demonstrates optimal balance between yield and reaction time.

Chemical Reactions Analysis

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions and acids like trifluoroacetic acid for deprotection.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate and its analogues, highlighting substituent positions, molecular properties, and applications:

Compound Name CAS No. Substituents Molecular Formula M.W. (g/mol) Key Properties/Applications
This compound 400777-00-6 6-Cl, 4-I C₁₀H₁₂ClIN₂O₂ 354.57 High reactivity in cross-coupling reactions
tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate Not Provided 2-Cl, 4-I C₁₀H₁₂ClIN₂O₂ 354.57 Altered regiochemistry may affect electronic properties
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 1227958-32-8 2-Br, 6-Cl C₁₀H₁₂BrClN₂O₂ 322.58 Bromine substitution offers lower cost vs. iodine
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 6-Br, 2-Cl, N-methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 Methyl carbamate increases steric bulk
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate 1073182-78-1 6-Cl, 4-CH₃ C₁₁H₁₅ClN₂O₂ 242.70 Methyl substituent reduces molecular weight and reactivity
tert-Butyl (6-iodopyridin-2-yl)carbamate Not Provided 6-I C₁₀H₁₂IN₂O₂ 334.12 Lacks chlorine, potentially less electrophilic

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-iodo substituent in the target compound lowers the pKa of the pyridine nitrogen (predicted pKa ~12.06 for methyl analogue ), enhancing electrophilicity. In contrast, methoxy or methyl groups (e.g., tert-Butyl (6-methoxypyridin-2-yl)carbamate) increase electron density, reducing reactivity in substitution reactions .
  • Steric Effects :

    • Methylation of the carbamate nitrogen (e.g., 1142192-48-0) introduces steric hindrance, which may impede access to the amine group in further derivatization .
  • Molecular Weight and Solubility :

    • Iodo-substituted derivatives (e.g., 400777-00-6) exhibit higher molecular weights (~354 g/mol) compared to methyl-substituted analogues (~242 g/mol), impacting solubility in organic solvents .

Biological Activity

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including halogen substitutions and a carbamate functional group, offers various applications in pharmacology and biochemistry.

  • Molecular Formula : C₁₀H₁₂ClI N₂O₂
  • Molecular Weight : 354.57 g/mol
  • CAS Number : 400777-00-6

The presence of chlorine and iodine enhances the compound's electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The tert-butyl carbamate group is also reactive under acidic or basic conditions, which can lead to hydrolysis and the formation of amines and carboxylic acids.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
  • Receptor Modulation : It acts as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
  • Pathway Influence : The compound can affect multiple biochemical pathways, including those related to inflammation, pain perception, and cancer progression .

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of cytokine production.
  • Anticancer Properties : Studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
  • Neurological Applications : Its ability to interact with neurokinin receptors indicates potential use in treating neurological disorders such as anxiety and depression .

Case Studies

  • Inflammation and Pain Management :
    A study demonstrated that administering this compound significantly reduced pain responses in animal models of inflammatory pain. The compound's mechanism was linked to its interaction with the TrkA receptor, which plays a crucial role in pain signaling pathways .
  • Cancer Treatment :
    In vitro experiments showed that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The inhibition was attributed to its capacity to interfere with growth factor signaling pathways critical for tumor survival .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameSimilarityKey Features
tert-Butyl (6-chloropyridin-2-yl)carbamate0.85Lacks iodine substitution; simpler structure.
2-Boc-Amino-3-iodo-4-chloropyridine0.85Contains amino group; different halogen position.
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate0.80Two chlorine substituents; no iodine present.
tert-Butyl (6-chloro-pyridin-3-yloxy)carbamate0.68Different substitution pattern; similar reactivity.

This table illustrates how variations in molecular structure can influence biological activity and target specificity.

Q & A

Q. Key Considerations :

  • Low-temperature conditions (-78°C) prevent undesired side reactions during iodination .
  • Anhydrous solvents (THF, DCM) and inert atmospheres (N₂) are critical for reagent stability .

Advanced: How can researchers mitigate competing dehalogenation during cross-coupling reactions with this iodopyridine derivative?

Answer:
Dehalogenation is a common challenge in Pd-catalyzed cross-coupling. Strategies include:

  • Catalyst Selection : Use Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst to enhance oxidative addition efficiency while minimizing iodine loss .
  • Additives : DIEA (diisopropylethylamine) stabilizes reactive intermediates and reduces side reactions .
  • Solvent Optimization : Polar aprotic solvents like DMAc improve reaction homogeneity and reduce byproduct formation .

Example : In a Sonogashira coupling, this compound reacted with 3,3-diethoxyprop-1-yne using Pd(PPh₃)₂Cl₂/CuI/DIEA in THF, achieving >80% yield .

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Peaks at δ 1.54 (s, 9H, tert-butyl), 8.93 (s, 1H, pyridine H), 7.72 (s, 1H, pyridine H) confirm substitution patterns .
    • ¹³C NMR : A carbonyl signal at ~155 ppm verifies the carbamate group .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., m/z 369.01 for C₁₀H₁₂ClIN₂O₂) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) quantifies purity (>95%) .

Advanced: How does the tert-butyl carbamate group influence reactivity in nucleophilic substitution reactions?

Answer:
The tert-butyl group:

  • Steric Protection : Shields the carbamate oxygen, reducing undesired nucleophilic attack at the carbonyl .
  • Acid Sensitivity : Labile under strong acidic conditions (e.g., TFA), enabling selective deprotection without disrupting the pyridine ring .

Case Study : Deprotection of tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate with TFA in DCM yielded 6-chloro-4-iodo-N-methylpyridin-3-amine in 97.3% yield, demonstrating efficient cleavage .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Hazard Note : While not classified as acutely toxic (GHS), combustion may release toxic HI or Cl₂ gases .

Advanced: What computational tools aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for cross-coupling reactions, guiding catalyst selection .
  • Molecular Docking : AutoDock Vina predicts binding affinities with biological targets (e.g., kinase enzymes) for medicinal chemistry applications .
  • CHEMKIN Simulations : Assess thermal stability and decomposition pathways under reaction conditions .

Basic: How is this compound utilized in medicinal chemistry?

Answer:

  • Intermediate for Kinase Inhibitors : The iodine atom serves as a handle for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
  • Prodrug Development : The carbamate group enhances solubility for in vivo studies, with enzymatic cleavage releasing active amines .

Example : This compound was a key intermediate in synthesizing Fosnetupitant, an antiemetic drug .

Advanced: What strategies resolve contradictions in reported reaction yields for iodopyridine derivatives?

Answer:

  • Parameter Screening : Design of Experiments (DoE) optimizes temperature, solvent, and catalyst loading .
  • In Situ Monitoring : ReactIR tracks intermediate formation, identifying bottlenecks (e.g., iodine sublimation at elevated temperatures) .
  • Post-Hoc Analysis : Compare quenching methods (e.g., aqueous vs. organic workup) to isolate side products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.